molecular formula C13H11ClN4OS B2553409 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one CAS No. 877640-05-6

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B2553409
CAS No.: 877640-05-6
M. Wt: 306.77
InChI Key: QXYQIVRPSBMIKV-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C13H11ClN4OS and its molecular weight is 306.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, related to a broad class of [1,2,4]triazolo[4,3-a]pyrimidines, has been a subject of various synthetic and chemical studies due to its interesting chemical properties and potential biological activities. Research has demonstrated diverse methodologies for synthesizing [1,2,4]triazolo[4,3-a]pyrimidines, exploring their reactivity towards different reagents for the development of novel compounds with potential pharmacological applications. For instance, studies have shown that these compounds can be synthesized through reactions involving specific precursors and reagents, leading to derivatives with varied substituents and chemical structures (El-Agrody et al., 2001; Hafez et al., 2009).

Biological Activities

Significant efforts have been devoted to investigating the biological activities of [1,2,4]triazolo[4,3-a]pyrimidine derivatives, including antimicrobial and antitumor properties. Several studies have reported on the synthesis of these derivatives and their subsequent evaluation for biological activity, revealing promising antimicrobial and antitumor effects. This highlights the potential utility of these compounds in the development of new therapeutic agents (Farghaly et al., 2012; El-Bendary et al., 1998).

Antimicrobial Activities

The antimicrobial activities of [1,2,4]triazolo[4,3-a]pyrimidines and their derivatives have been a focal point of research. Compounds within this class have demonstrated inhibitory effects against a variety of bacterial and fungal pathogens, suggesting their potential as antimicrobial agents. Research into their mechanism of action and effectiveness against specific microbial strains could pave the way for new treatments for infectious diseases (Lahmidi et al., 2019).

Structural Analysis and Characterization

Advanced techniques such as X-ray crystallography, NMR spectroscopy, and computational methods have been utilized to elucidate the structural and electronic characteristics of [1,2,4]triazolo[4,3-a]pyrimidine derivatives. These studies provide valuable insights into the molecular basis of their reactivity and biological activity, facilitating the rational design of new compounds with enhanced efficacy and selectivity (Lahmidi et al., 2019).

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-8-6-11(19)15-12-16-17-13(18(8)12)20-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYQIVRPSBMIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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